InChI=1S/C7H16N2/c1-5-2-3-6(8)4-7(5)9/h5-7H,2-4,8-9H2,1H3
.
The synthesis of 4-Methylcyclohexane-1,3-diamine can be achieved through several methods:
These synthetic routes highlight the compound's versatility in chemical synthesis, allowing for high-purity production suitable for various applications.
The molecular structure of 4-Methylcyclohexane-1,3-diamine features:
This unique arrangement of functional groups allows for diverse chemical behavior, making it valuable in synthetic chemistry.
4-Methylcyclohexane-1,3-diamine participates in various chemical reactions:
The mechanism of action for 4-Methylcyclohexane-1,3-diamine primarily involves its interaction with biological and industrial targets:
These properties make it suitable for applications requiring durable materials with enhanced performance characteristics.
4-Methylcyclohexane-1,3-diamine has several significant applications across various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: